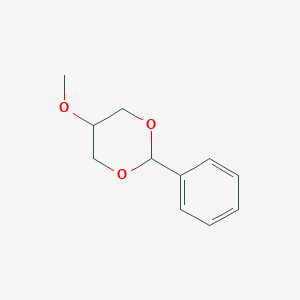

5-Methoxy-2-phenyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

104216-84-4 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-methoxy-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H14O3/c1-12-10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |

InChI Key |

VGRWLSCCYCJYST-UHFFFAOYSA-N |

SMILES |

COC1COC(OC1)C2=CC=CC=C2 |

Canonical SMILES |

COC1COC(OC1)C2=CC=CC=C2 |

Other CAS No. |

104216-84-4 |

Synonyms |

2-M-1,3-OOBG 2-O-methyl-1,3-O,O-benzylideneglycerol |

Origin of Product |

United States |

Synthesis and Definitive Characterization:the First Crucial Step is the Targeted Synthesis and Unambiguous Characterization of 5 Methoxy 2 Phenyl 1,3 Dioxane. a Proposed Synthetic Route Would Involve the Acid Catalyzed Condensation of Benzaldehyde with 2 Methoxy 1,3 Propanediol.

Detailed Structural Analysis: Following synthesis, a comprehensive analysis using modern spectroscopic methods is essential. This would include 1D and 2D NMR spectroscopy (COSY, HSQC, NOESY) to establish the connectivity and relative stereochemistry of the cis and trans isomers.

X-ray Crystallography: Obtaining a single crystal X-ray structure would provide definitive proof of the solid-state conformation and absolute stereochemistry, serving as a benchmark for computational and solution-state NMR studies.

In Depth Conformational and Stereoelectronic Studies:a Primary Research Direction Should Be a Detailed Investigation into the Conformational Preferences of 5 Methoxy 2 Phenyl 1,3 Dioxane.

Computational Modeling: High-level quantum-chemical calculations should be performed to map the potential energy surface of the molecule. researchgate.netepa.gov This would quantify the energy differences between the chair, twist-boat, and other conformers, and determine the rotational barriers.

Dynamic NMR Spectroscopy: Variable-temperature NMR studies would allow for the experimental determination of the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) governing the conformational equilibrium between isomers, providing valuable data to validate computational models.

Exploration of a Library of Analogues and Structure Activity Relationships Sar :to Explore the Potential of This Chemical Scaffold, a Library of Analogues Should Be Synthesized and Evaluated.

Systematic Derivatization: Future work should involve the synthesis of analogues with systematic variations, as detailed in the table below.

| Position of Variation | Type of Substituent | Rationale |

| C2-Phenyl Ring | Electron-donating groups (-OCH₃, -CH₃) | To probe electronic effects on reactivity and biological interactions. |

| Electron-withdrawing groups (-Cl, -NO₂) | To modulate the electronic properties of the acetal (B89532) carbon. | |

| C5-Substituent | Different alkoxy groups (-OEt, -OPr) | To investigate the influence of steric bulk on conformational equilibrium. |

| Other functional groups (-OH, -NH₂) | To introduce hydrogen bonding capabilities and potential new binding interactions. |

Biological Screening: This library of compounds should be screened for various biological activities, with an initial focus on areas where 1,3-dioxanes have already shown promise, such as anticancer activity, MDR modulation, and neurological receptor binding. nih.govresearchgate.netresearchgate.net This systematic approach will enable the development of clear structure-activity relationships, guiding the design of more potent and selective molecules.

By pursuing these research directions, the academic community can fill the knowledge gap on 5-Methoxy-2-phenyl-1,3-dioxane and leverage the versatile 1,3-dioxane (B1201747) scaffold to develop new functional molecules for therapeutic and material science applications.

Reactivity and Chemical Transformations of 5 Methoxy 2 Phenyl 1,3 Dioxane

Stability and Compatibility under Diverse Chemical Conditions (Basic, Reductive, Oxidative)

The 1,3-dioxane (B1201747) ring is a defining feature of 5-Methoxy-2-phenyl-1,3-dioxane, and its stability is characteristic of cyclic acetals. This structure confers significant stability under a range of chemical environments, making it a common protecting group in organic synthesis.

Basic Conditions: The 1,3-dioxane moiety is generally stable and unreactive in the presence of bases and various types of nucleophiles. thieme-connect.deorganic-chemistry.org This stability allows for chemical modifications on other parts of a molecule containing this group without affecting the dioxane ring.

Reductive Conditions: The ring is stable towards many common reducing agents. For instance, acetals and ketals are known to be stable to the action of lithium aluminum hydride (LiAlH₄). cdnsciencepub.com However, the combination of a strong reducing agent with a Lewis acid can lead to the cleavage of the dioxane ring. The reductive cleavage of 1,3-dioxanes can be achieved using LiAlH₄ in conjunction with aluminum chloride (AlCl₃). cdnsciencepub.comcdnsciencepub.com In a comparative study, 2-phenyl-1,3-dioxane (B8809928) was shown to undergo this reductive cleavage, although at a slower rate than its five-membered ring analogue, 2-phenyl-1,3-dioxolane. cdnsciencepub.com

Oxidative Conditions: The 1,3-dioxane ring is typically resistant to mild high-valent chromium reagents (e.g., PCC, PDC) and other common oxidizing agents. organic-chemistry.org However, exposure to very strong or specific oxidizing conditions can lead to its degradation. For example, some strong agents like perchloric acid (HClO₄) or potassium permanganate (B83412) (KMnO₄) activated by Lewis acids may cleave the acetal (B89532). organic-chemistry.org Studies on the unsubstituted 1,3-dioxane in the gas phase have shown that it can be degraded through oxidation initiated by hydroxyl (OH) radicals or chlorine (Cl) atoms, leading to ring-opening and the formation of various formate (B1220265) products. nih.gov

The stability of this compound under these conditions is summarized in the table below.

| Condition | Reagent Type | General Stability | Notes |

| Basic | Nucleophiles, Hydroxides | High | The C-O bonds of the acetal are not susceptible to base-catalyzed cleavage. |

| Reductive | Hydride reagents (e.g., LiAlH₄) | High | Stable against the reducing agent alone. |

| Hydride + Lewis Acid (e.g., LiAlH₄-AlCl₃) | Labile | Undergoes reductive ring cleavage to form a hydroxy ether. cdnsciencepub.com | |

| Oxidative | Mild oxidizing agents (e.g., PCC) | High | Generally compatible with standard oxidation reactions elsewhere in a molecule. organic-chemistry.org |

| Strong/Specific oxidizing agents | Labile | Can be cleaved by powerful reagents or under specific radical-initiated conditions. organic-chemistry.orgnih.gov |

Acid-Catalyzed Ring Opening and Transacetalization Reactions

In contrast to its stability in basic media, the 1,3-dioxane ring of this compound is labile towards Brønsted and Lewis acids. thieme-connect.de This reactivity is fundamental to its use as a protecting group for 1,3-diols or carbonyl compounds, as it allows for controlled deprotection.

Ring Opening: Under acidic conditions, one of the ether oxygens of the dioxane ring is protonated, creating a good leaving group. This initiates the cleavage of a carbon-oxygen bond, leading to the opening of the ring to form a stabilized oxocarbenium ion. In the presence of water (hydrolysis), this intermediate is trapped to ultimately yield the parent 1,3-diol and benzaldehyde (B42025).

A specific example involves the cleavage of a 2-phenyl-1,3-dioxane derivative using catalytic amounts of p-toluenesulfonic acid (pTosOH) in a methanol/water mixture, which successfully deprotected the diol functionality. nih.gov The general mechanism for acid-catalyzed hydrolysis proceeds via protonation followed by nucleophilic attack by water.

Transacetalization: Transacetalization is a reaction in which an existing acetal exchanges its alcohol or carbonyl component with a different one. This process is also catalyzed by acid and proceeds through the same key oxocarbenium ion intermediate as ring-opening. For instance, a 2,2-dimethyl-1,3-dioxane (B13969650) can be converted into a more stable 2-phenyl-1,3-dioxane by reacting it with (dimethoxymethyl)benzene under acidic catalysis with TsOH. thieme-connect.de

Furthermore, intramolecular transacetalization reactions are key steps in the synthesis of complex heterocyclic systems. In one study, a carefully optimized acid-catalyzed intramolecular transacetalization of a secondary alcohol bearing a 2-phenyl-1,3-dioxane moiety was used to construct a benzofuran (B130515) ring system. nih.gov This highlights the utility of controlling the reactivity of the dioxane ring to form new chemical bonds.

The table below summarizes findings on the acid-catalyzed reactions of related 2-phenyl-1,3-dioxane systems.

| Reaction Type | Catalyst | Reagents/Conditions | Product Type | Reference |

| Ring Cleavage | p-Toluenesulfonic acid (pTosOH) | Methanol/Water | 1,3-Diol | nih.gov |

| Transacetalization | p-Toluenesulfonic acid (pTosOH) | (dimethoxymethyl)benzene, CH₂Cl₂ | 2-Phenyl-1,3-dioxane | thieme-connect.de |

| Intramolecular Transacetalization | p-Toluenesulfonic acid (pTosOH) | Toluene, vigorous stirring | Benzofuran derivative | nih.gov |

Specific Reactions Involving the 5-Methoxy Functionality

The 5-methoxy group is an ether functionality attached to the cyclohexane-like framework of the dioxane ring. In general organic chemistry, the carbon-oxygen bond of an ether is known to be quite stable and requires strong reagents for cleavage. wikipedia.org Typically, ethers can be cleaved by treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Cleavage can also be achieved under certain strongly basic conditions. wikipedia.org

However, a review of the scientific literature did not yield specific studies or documented examples of reactions targeting the 5-methoxy group of this compound itself. While the general reactivity of ethers suggests that this group could be cleaved under harsh acidic or basic conditions, such transformations have not been specifically reported for this compound.

Selective Functionalization and Derivatization Reactions of the Dioxane Ring Framework

Selective functionalization of the saturated carbon framework of the 1,3-dioxane ring (i.e., at the C4, C5, or C6 positions) through methods like C-H activation or substitution on a pre-formed ring is a challenging synthetic task. Most syntheses of substituted 1,3-dioxanes achieve derivatization by starting with an already functionalized 1,3-propanediol (B51772) before the ring-forming acetalization step. acs.orgmdpi.com

For example, the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide results in the substitution of the hydroxyl group, demonstrating a reaction of a substituent on the ring rather than the ring framework itself. sigmaaldrich.com While methods exist for functionalizing other heterocyclic rings that may contain a dioxane moiety as a substituent, direct and selective derivatization of the C-H bonds of the this compound ring itself is not well-documented in the available literature.

Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2 Phenyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformational dynamics of 5-Methoxy-2-phenyl-1,3-dioxane. Both ¹H and ¹³C NMR, along with advanced multidimensional techniques, are employed for a complete analysis. Like cyclohexane, the 1,3-dioxane (B1201747) ring preferentially adopts a chair conformation to minimize steric and torsional strain. This conformational preference profoundly influences the observed NMR parameters.

Proton NMR (¹H NMR) provides detailed information about the electronic environment and spatial arrangement of protons within the molecule. In this compound, the chair conformation leads to two distinct proton environments: axial and equatorial. The phenyl group at the C2 position has a strong preference for the equatorial orientation to minimize 1,3-diaxial interactions.

The chemical shifts (δ) of the dioxane ring protons are influenced by the anisotropy of the adjacent oxygen atoms and substituents. The proton at C2 (the benzylic proton) typically appears as a singlet. The protons at C4 and C6 are diastereotopic and, along with the C5 proton, form a complex spin system.

Vicinal coupling constants (³J), the coupling between protons on adjacent carbon atoms, are invaluable for conformational assignment. According to the Karplus relationship, the magnitude of ³J depends on the dihedral angle between the coupled protons.

A large coupling constant (typically 10-13 Hz) is observed for anti-periplanar protons (180° dihedral angle), which is characteristic of an axial-axial (Jaa) relationship in a chair conformation.

Smaller coupling constants (typically 2-5 Hz) are observed for syn-clinal (gauche) protons (60° dihedral angle), which correspond to axial-equatorial (Jae) and equatorial-equatorial (Jee) interactions.

By analyzing the coupling patterns of the protons at C4, C5, and C6, the chair conformation can be confirmed, and the orientation of the methoxy (B1213986) group at C5 can be determined. For instance, the coupling between H5 and the protons at C4/C6 would reveal whether H5 is in an axial or equatorial position, thereby defining the stereochemistry of the methoxy substituent.

Table 1: Representative ¹H NMR Data for a 2-phenyl-1,3-dioxane (B8809928) Ring System Note: Exact values for this compound may vary depending on the solvent and specific stereoisomer.

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Conformational Information |

|---|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | m | - | Aromatic protons |

| H-2 | 5.50 - 5.80 | s | - | Benzylic proton, equatorial phenyl group |

| H-4ax, H-6ax | 3.60 - 3.90 | ddd | Jaa ≈ 11-12, Jae ≈ 2-3, Jgem ≈ -11 | Axial protons deshielded by axial interactions |

| H-4eq, H-6eq | 4.10 - 4.40 | ddd | Jea ≈ 4-5, Jee ≈ 2-3, Jgem ≈ -11 | Equatorial protons deshielded by oxygens |

| H-5 | Varies | m | J(H5,H4/6) varies | Position depends on MeO orientation |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shift of each carbon is sensitive to its local electronic and steric environment, making it a powerful tool for stereochemical analysis. In this compound, the chemical shifts of the ring carbons (C2, C4/C6, and C5) are particularly diagnostic.

The acetal (B89532) carbon, C2, is highly deshielded due to the two adjacent oxygen atoms and typically resonates around 100-102 ppm. The C4 and C6 carbons, also attached to oxygen, appear in the range of 65-75 ppm. The C5 carbon's chemical shift is influenced by the attached methoxy group. The orientation of substituents (axial vs. equatorial) induces notable changes in carbon chemical shifts due to the gamma-gauche effect. An axial substituent will cause an upfield shift (shielding) of the γ-carbons (C4 and C6 in the case of a C5-substituent) compared to when the substituent is equatorial. This effect allows for the differentiation of cis and trans isomers.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted 1,3-Dioxanes

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | 100 - 102 | Acetal carbon, deshielded by two oxygens. |

| C4 / C6 | 65 - 75 | Methylene carbons adjacent to oxygen. |

| C5 | 70 - 80 | Methine carbon bearing the methoxy group. |

| -OCH₃ | 55 - 60 | Methoxy carbon. |

| Phenyl C-ipso | 137 - 140 | Carbon attached to the dioxane ring. |

For unambiguous assignment of all proton and carbon signals and detailed structural elucidation, especially in cases of complex or overlapping spectra, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of connections between adjacent protons, such as those in the H4-H5-H6 fragment of the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different fragments of the molecule, for example, showing a correlation from the benzylic H2 proton to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, irrespective of whether they are bonded. NOESY is exceptionally powerful for determining stereochemistry and conformation. For instance, a NOE between the axial H2 and axial H4/H6 protons would provide strong evidence for the chair conformation and the equatorial position of the phenyl group.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isomeric Distinction

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺•), which then undergoes fragmentation.

The fragmentation of 1,3-dioxanes is often initiated by cleavage of the bonds adjacent to the oxygen atoms. Key fragmentation pathways for 2-phenyl substituted dioxanes include:

Loss of a hydrogen atom to form a stable [M-1]⁺ ion, which is often the base peak.

Loss of the phenyl group.

Ring-opening reactions followed by further fragmentation to produce characteristic ions.

Differential mass spectrometry, which analyzes the differences in fragmentation patterns, can sometimes be used to distinguish between stereoisomers. Isomers may exhibit different relative abundances of certain fragment ions due to the varying stability of the precursor ions and the transition states leading to fragmentation, which are influenced by their stereochemistry.

Table 3: Plausible Key Fragments in the Mass Spectrum of this compound (C₁₁H₁₄O₃, MW = 194.23)

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 193 | [C₁₁H₁₃O₃]⁺ | Loss of H• from C2 ([M-H]⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage at C2 |

| 89 | [C₄H₉O₂]⁺ | Dioxane ring fragment after loss of C₆H₅CHO |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most diagnostic peaks would be the strong C-O stretching vibrations characteristic of the acetal and ether linkages. The presence of the phenyl group is confirmed by aromatic C-H and C=C stretching bands.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2990 - 2850 | C-H stretch | Aliphatic C-H (CH, CH₂, CH₃) |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1150 - 1050 | C-O stretch | Acetal/Ether (C-O-C) |

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of its precise three-dimensional structure in the solid state. This technique provides exact bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute stereochemistry.

For a suitable single crystal of this compound, X-ray diffraction analysis would definitively establish:

The chair conformation of the 1,3-dioxane ring.

The equatorial orientation of the C2-phenyl substituent.

The specific orientation (axial or equatorial) of the C5-methoxy group, thereby confirming the cis or trans nature of the isomer.

Intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, in the crystal lattice.

Crystal structure data for closely related compounds, such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, confirm that the 1,3-dioxane ring adopts a chair conformation with the 2-phenyl substituent in an equatorial position. This provides a strong precedent for the expected solid-state structure of this compound.

Comprehensive Structural Characterization through Multi-Spectroscopic Data Integration

The definitive structure of this compound is established by synergistically analyzing the data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the compound's constitution and stereochemistry.

The proton NMR spectrum is anticipated to reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment. The presence of a phenyl group, a methoxy group, and the 1,3-dioxane ring protons will give rise to characteristic signals. The protons on the dioxane ring are expected to show complex splitting patterns due to their diastereotopic nature, especially in a chair conformation.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| Phenyl-H | 7.30 - 7.50 | Multiplet | - | 5H |

| H-2 (Benzylic) | 5.50 - 5.60 | Singlet | - | 1H |

| H-4ax, H-6ax | 3.90 - 4.10 | Doublet of doublets | ~11-12 (geminal), ~2-3 (axial-equatorial) | 2H |

| H-4eq, H-6eq | 4.20 - 4.35 | Doublet of doublets | ~11-12 (geminal), ~4-5 (equatorial-equatorial) | 2H |

| H-5 | 3.60 - 3.80 | Multiplet | - | 1H |

Note: Predicted values are based on spectral data of similar 2-phenyl-1,3-dioxane derivatives.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbon signals for the phenyl group, the acetal carbon (C-2), the dioxane ring carbons (C-4, C-5, C-6), and the methoxy carbon are all expected to appear in distinct regions of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 138 - 140 |

| Phenyl C (CH) | 126 - 130 |

| C-2 (Acetal) | 100 - 102 |

| C-5 | 75 - 78 |

| C-4, C-6 | 65 - 68 |

Note: Predicted values are based on spectral data of analogous substituted 1,3-dioxanes.

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of fragments related to the methoxy group, the phenyl group, and the dioxane ring structure. Common fragmentation pathways for 1,3-dioxanes include the loss of formaldehyde (B43269) (CH₂O) and cleavage of the ring.

Predicted Mass Spectrometry Data:

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 193 | [M-H]⁺ | Loss of a hydrogen atom |

| 163 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for phenyl-substituted compounds |

Note: The predicted fragmentation is based on general mass spectrometric behavior of related acetals and ethers.

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C-H bonds of the aromatic and aliphatic parts, the C-O bonds of the ether and acetal functionalities, and the C=C bonds of the phenyl ring.

Predicted Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) |

| 2990 - 2850 | C-H stretch | Aliphatic (Dioxane ring and Methoxy) |

| 1600, 1490, 1450 | C=C stretch | Aromatic (Phenyl) |

Note: The predicted IR absorptions are characteristic of the functional groups present in the molecule.

By combining the information from these spectroscopic techniques, a detailed and robust structural elucidation of this compound can be achieved. The NMR data confirms the connectivity of the atoms, the mass spectrometry data corroborates the molecular weight and provides fragmentation information, and the IR spectroscopy identifies the key functional groups.

Theoretical and Computational Studies of 5 Methoxy 2 Phenyl 1,3 Dioxane

Quantum-Chemical Calculations for Energetic Profiles, Geometric Parameters, and Electronic Structure

Quantum-chemical calculations are a cornerstone in the theoretical study of 5-Methoxy-2-phenyl-1,3-dioxane, offering detailed insights into its molecular properties. These calculations allow for the exploration of the molecule's potential energy surface, which is essential for understanding its conformational isomers and the energetic barriers that separate them.

Density Functional Theory (DFT) and Ab Initio Methods in Conformational Analysis

The conformational landscape of this compound is complex, with the chair conformation being the most stable, similar to other 1,3-dioxane (B1201747) systems. researchgate.net The presence of substituents at the C2 and C5 positions leads to various stereoisomers, each with distinct energetic and geometric parameters.

Density Functional Theory (DFT) and ab initio methods are instrumental in dissecting the conformational preferences of this molecule. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-31G(d), provide a reliable balance between computational cost and accuracy for determining the geometries and relative energies of different conformers. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more precise energy calculations.

For this compound, the primary conformational equilibrium is between the chair forms. The substituents can adopt either an axial or equatorial position, leading to different energetic stabilities. Generally, the 2-phenyl group strongly prefers the equatorial position to minimize steric hindrance with axial hydrogens at C4 and C6. thieme-connect.de The 5-methoxy group's preference is more nuanced, influenced by a balance of steric and electronic effects.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | 2-Phenyl Position | 5-Methoxy Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 0.85 |

| 3 | Axial | Equatorial | > 5.0 |

Note: These values are illustrative and based on typical energy differences found in related substituted 1,3-dioxanes.

Modeling of Conformational Interconversions and Transition States

The interconversion between different chair and twist-boat conformations of the 1,3-dioxane ring proceeds through high-energy transition states. researchgate.net Quantum-chemical calculations can map out the entire potential energy surface, identifying the minimum energy pathways for these transformations. For this compound, the chair-to-twist-boat interconversion is a key dynamic process.

The energy barriers for these processes are calculated by locating the transition state structures on the potential energy surface. These calculations reveal that the energy barrier for ring inversion in 1,3-dioxanes is typically in the range of 9-11 kcal/mol. The presence of the bulky phenyl group at the C2 position can influence this barrier.

Molecular Dynamics Simulations for Characterization of Conformational Dynamics

While quantum-chemical calculations provide a static picture of the stable conformers and transition states, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

These simulations can reveal the timescales of conformational transitions and the populations of different conformational states at a given temperature. For this compound, MD simulations can be used to study the flexibility of the dioxane ring and the rotational freedom of the phenyl and methoxy (B1213986) substituents. The results of MD simulations can be used to calculate various properties, including radial distribution functions to understand the local environment around specific atoms and time correlation functions to study dynamic processes.

Computational Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational methods are highly valuable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. researchgate.net By calculating the chemical shifts for different possible conformers, it is possible to determine which conformer is the most likely to be present in solution, based on the agreement with the experimental spectrum. This approach is powerful for assigning the stereochemistry of substituted 1,3-dioxanes.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a 5-substituted-1,3-dioxane

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 99.5 | 101.2 |

| C4, C6 | 65.8 | 67.1 |

Note: Data is illustrative for a related 5-substituted-1,3-dioxane and demonstrates the typical accuracy of GIAO/DFT calculations.

Analysis of Intermolecular Interactions and Solvation Effects using Computational Models

The conformation and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can be used to study these intermolecular interactions and solvation effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. altervista.org This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the relative energies of different conformers. For polar molecules like this compound, the solvent can stabilize more polar conformers.

Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture of the solute-solvent interactions. These models are often used in conjunction with MD simulations to study the specific hydrogen bonding or other interactions between the solute and solvent molecules. For instance, in aqueous solution, water molecules can form hydrogen bonds with the oxygen atoms of the dioxane ring and the methoxy group, which can influence the conformational equilibrium.

Advanced Applications in Organic Synthesis

Strategic Use as Protecting Groups for Carbonyl Compounds and 1,3-Diols in Multi-Step Organic Syntheses

The protection of carbonyl groups and 1,3-diols is a fundamental requirement in multi-step synthesis to prevent unwanted side reactions. fiveable.me The 2-phenyl-1,3-dioxane (B8809928) moiety is a widely employed protecting group for 1,3-diols, formed by the acid-catalyzed reaction of the diol with benzaldehyde (B42025). This transformation converts the flexible diol into a conformationally rigid six-membered ring, which is stable to a variety of reaction conditions. thieme-connect.de

1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions. thieme-connect.de This stability makes them suitable for sequences involving organometallic reagents, hydrides, and many common oxidants. The protection of carbonyl compounds as 1,3-dioxanes is also a standard transformation in organic synthesis. thieme-connect.de The stability of the 2-phenyl-1,3-dioxane protecting group is influenced by the substituents on the phenyl ring. The rate of hydrolysis, which is the deprotection step, can be tuned by the electronic nature of these substituents.

The deprotection of 1,3-dioxanes is typically achieved under acidic conditions, often through hydrolysis in aqueous acid or transacetalization in the presence of a ketone like acetone. organic-chemistry.org This acid lability allows for the selective removal of the protecting group without affecting other acid-stable functionalities in the molecule.

Table 1: Stability of 1,3-Dioxane (B1201747) Protecting Groups

| Condition | Stability |

| Basic (e.g., LDA, NEt₃, t-BuOK) | Stable organic-chemistry.org |

| Reductive (e.g., H₂/Ni, LiAlH₄, NaBH₄) | Stable organic-chemistry.org |

| Oxidative (e.g., KMnO₄, OsO₄, CrO₃/Py) | Stable organic-chemistry.org |

| Acidic (e.g., pH < 4) | Labile organic-chemistry.org |

| Nucleophilic (e.g., RLi, RMgX, Enolates) | Stable organic-chemistry.org |

Role as Versatile Synthetic Intermediates for Diverse Chemical Structures

Beyond their role as protecting groups, 1,3-dioxane derivatives are valuable synthetic intermediates that can be transformed into a wide array of other molecules. Their rigid structure allows for stereocontrolled reactions at adjacent centers, and the acetal (B89532) functionality can be unmasked to reveal a carbonyl or diol at a later synthetic stage.

Precursors for Polyfunctional Heterocyclic Compounds and Related Structures

The 1,3-dioxane framework can serve as a template for the synthesis of more complex heterocyclic systems. The functional groups present on the dioxane ring can be manipulated to build other rings or introduce new functionalities. For instance, catalytic three-component reactions can be employed to assemble complex heterocycles from simple starting materials, where the 1,3-dioxane moiety can be a part of the initial substrates or formed in situ. semanticscholar.org The development of new synthetic methodologies, such as the intramolecular Diels-Alder furan (B31954) (IMDAF) reaction, has expanded the utility of such precursors in the synthesis of complex natural products. chim.it

Synthetic Routes to Dihydroxyacetone and Serinol from 1,3-Dioxan-5-ones

1,3-Dioxan-5-one derivatives are key intermediates in the synthesis of important small molecules like dihydroxyacetone and serinol.

A novel and efficient process for converting glycerol (B35011) to dihydroxyacetone (DHA) involves an indirect oxidation strategy. In this method, the terminal hydroxyl groups of glycerol are first protected by reaction with benzaldehyde to form 5-hydroxyl-2-phenyl-1,3-dioxane. This intermediate is then oxidized to 2-phenyl-1,3-dioxan-5-one (B2960626) using a NaClO/NaBr/TEMPO system, which selectively oxidizes the secondary alcohol. The final step is the hydrolysis of the acetal to yield dihydroxyacetone. researchgate.net

Serinol (2-amino-1,3-propanediol) is another valuable compound that can be synthesized from 1,3-dioxane precursors. A common route starts with the condensation of tris(hydroxymethyl)nitromethane (B93346) with a ketone to form a 5-hydroxymethyl-5-nitro-1,3-dioxane derivative. This is then converted to the corresponding 5-nitro-1,3-dioxane (B6597036). Catalytic hydrogenation of the nitro group to an amino group yields a 5-amino-1,3-dioxane derivative. Finally, acid-catalyzed hydrolysis of the dioxane ring furnishes serinol in good yields. nih.govd-nb.infonih.gov

Table 2: Synthesis of Dihydroxyacetone and Serinol from 1,3-Dioxane Derivatives

| Target Molecule | 1,3-Dioxane Intermediate | Key Transformation Steps |

| Dihydroxyacetone | 2-Phenyl-1,3-dioxan-5-one | 1. Acetalization of glycerol with benzaldehyde. 2. Selective oxidation of the secondary alcohol. 3. Acid-catalyzed hydrolysis. researchgate.net |

| Serinol | 5-Amino-1,3-dioxane | 1. Formation of a 5-nitro-1,3-dioxane derivative. 2. Catalytic hydrogenation of the nitro group. 3. Acid-catalyzed hydrolysis. nih.govd-nb.info |

Contribution to Stereochemical Control and Chiral Auxiliary Development

The conformational rigidity of the 1,3-dioxane ring is a powerful tool for controlling stereochemistry in organic synthesis. This has been exploited in both the determination of existing stereocenters and the creation of new ones.

Derivatization of 1,3-Diols to 1,3-Dioxanes for Stereochemical Assignment

A significant application of 1,3-dioxane formation is in the stereochemical analysis of 1,3-diols. By converting a flexible 1,3-diol into a rigid 1,3-dioxane, the relative stereochemistry of the hydroxyl groups can be readily determined using nuclear magnetic resonance (NMR) spectroscopy. For instance, acetonides derived from syn-1,3-diols typically adopt a chair conformation, leading to distinct chemical shifts for the axial and equatorial methyl groups in the ¹³C NMR spectrum (around 19 ppm and 30 ppm, respectively). In contrast, acetonides of anti-1,3-diols often exist in a twist-boat conformation to avoid unfavorable 1,3-diaxial interactions, resulting in nearly equivalent methyl groups with chemical shifts around 24-25 ppm. univ-lemans.fr This empirical correlation provides a reliable method for assigning the relative stereochemistry of 1,3-diol motifs commonly found in polyketide natural products.

Asymmetric Synthesis of Chiral 1,3-Dioxanes and Corresponding 1,3-Diols

The development of catalytic asymmetric methods has enabled the synthesis of enantioenriched chiral 1,3-dioxanes. These chiral dioxanes can then serve as precursors to optically active 1,3-diols, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. For example, asymmetric cycloaddition reactions can be employed to construct chiral 1,3-dioxane systems with high enantioselectivity. nih.gov Subsequent cleavage of the acetal linkage provides access to the corresponding chiral 1,3-diols. The use of chiral auxiliaries in these syntheses allows for the transfer of chirality to the product, which can then be removed and recycled.

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Findings Pertaining to 5-Methoxy-2-phenyl-1,3-dioxane and the 1,3-Dioxane (B1201747) Class

The 1,3-dioxane scaffold is a significant heterocyclic system in organic chemistry, primarily recognized for its role as a protecting group for carbonyls and 1,3-diols. nih.gov Beyond this classical application, academic research has established the 1,3-dioxane ring as a crucial component in various biologically active molecules, demonstrating a broad spectrum of activities. nih.govresearchgate.net While specific research on this compound is not extensively documented in publicly available literature, a wealth of knowledge on substituted 1,3-dioxanes allows for a well-grounded extrapolation of its likely chemical and physical properties.

Key academic contributions to the understanding of the 1,3-dioxane class can be summarized in two principal areas: stereochemistry and biological activity.

Stereochemical and Conformational Analysis: The stereochemistry of the 1,3-dioxane ring is one of its most thoroughly studied aspects. The ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. researchgate.net

Substituents at C2: For 2-aryl-1,3-dioxanes, the aryl group has a strong preference for the equatorial position. This orientation minimizes steric interactions, and as a result, these compounds are often anancomeric, meaning the conformational equilibrium is heavily shifted towards one conformer. researchgate.net Therefore, the phenyl group in this compound is expected to reside almost exclusively in the equatorial position.

Substituents at C5: Quantum-chemical studies and NMR analysis of 5-substituted 1,3-dioxanes have provided detailed insights into their conformational energies. researchgate.netepa.gov The Gibbs conformational energies (ΔG°) for various substituents at the C5 position have been determined, revealing the energetic cost of placing a group in the axial versus the equatorial position. researchgate.netepa.gov For a methoxy (B1213986) group at C5, both equatorial and axial orientations are possible, and the equilibrium would be determined by a combination of steric and electronic effects.

Biological and Pharmacological Significance: Research has shown that introducing various substituents to the 1,3-dioxane core can lead to compounds with significant biological potential. Derivatives of this class have been investigated for a range of therapeutic applications.

Anticancer and Multidrug Resistance (MDR) Modulation: Certain 2,5-disubstituted 1,3-dioxanes have been identified as potent modulators of P-glycoprotein (p-gp), a key protein associated with multidrug resistance in cancer cells. nih.govresearchgate.net This suggests that the 1,3-dioxane skeleton can serve as a valuable scaffold for developing agents to overcome resistance to chemotherapy.

Receptor Antagonism: 4-(Aminoalkyl) substituted 1,3-dioxanes have been synthesized and shown to possess high affinity for the NMDA receptor, indicating their potential as neurological agents. researchgate.net

These findings underscore the versatility of the 1,3-dioxane ring system as a platform for medicinal chemistry and drug discovery.

Identification of Remaining Challenges and Opportunities in the Synthetic and Fundamental Study of Substituted 1,3-Dioxanes

Despite decades of research, the study of substituted 1,3-dioxanes continues to present both challenges and exciting opportunities for the academic community.

Remaining Challenges:

Stereoselective Synthesis: While the synthesis of the 1,3-dioxane ring via acetalization is a classic transformation, achieving high levels of stereocontrol in polysubstituted systems remains a significant challenge. The creation of specific cis/trans isomers often requires carefully designed synthetic routes, chiral auxiliaries, or stereoselective catalysts.

Synthesis of Functionalized Precursors: The availability of specifically substituted 1,3-diols, the key building blocks for many 1,3-dioxanes, can be a limiting factor. The synthesis of these precursors can be multi-step and low-yielding, hindering the exploration of novel analogues. researchgate.net

Industrial Scale-Up: Some synthetic methods that work well on a laboratory scale are not suitable for industrial production due to the use of expensive or hazardous reagents, or the need for difficult purification procedures like low-temperature recrystallization to separate isomers. google.com

Opportunities for Advancement:

Development of Novel Catalytic Systems: There is a significant opportunity to develop new, efficient, and environmentally benign catalysts for the synthesis of 1,3-dioxanes. This includes solid acid catalysts, such as cation exchangers, which can simplify product purification and catalyst recycling. researchgate.net

Exploration of Biological Activity: The proven utility of the 1,3-dioxane scaffold in modulating biological targets like P-glycoprotein and NMDA receptors opens vast opportunities. researchgate.netresearchgate.net Systematic screening of libraries of novel 1,3-dioxane analogues against a wider range of biological targets could lead to the discovery of new therapeutic leads.

Application in Materials Science: The rigid and well-defined stereochemistry of the 1,3-dioxane ring makes it an attractive building block for new materials. There is potential for incorporating these structures into polymers to control their thermal and mechanical properties or into liquid crystal systems. researchgate.net

Advanced Computational Studies: Advances in computational chemistry offer the ability to accurately predict the conformational landscapes, spectroscopic properties, and reactivity of novel 1,3-dioxane derivatives before their synthesis, thereby guiding experimental efforts. mdpi.com

Proposed Directions for Future Academic Research on this Compound and its Analogues

Building upon the existing knowledge base, future academic research on this compound and related compounds should focus on a multi-pronged approach encompassing synthesis, characterization, and application.

Q & A

Basic: What are the optimized synthetic routes for 5-Methoxy-2-phenyl-1,3-dioxane, and how can reaction conditions be controlled to improve yields?

Methodological Answer:

The synthesis of this compound derivatives typically involves acid-catalyzed condensation reactions. A critical factor is the use of Brønsted or Lewis acids (e.g., toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus to remove water, driving the reaction to completion . pH control is essential during oxidation steps: For example, in analogous 1,3-dioxane syntheses, neutralizing liberated ammonia (e.g., with KHPO) prevents alkali-induced degradation, improving yields to >90% .

Key Optimization Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Toluenesulfonic acid | High efficiency in water removal |

| pH Control | KHPO addition | Prevents product degradation |

| Solvent | Toluene (reflux) | Facilitates azeotropic water removal |

Advanced: How do computational studies elucidate the thermal decomposition mechanisms of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal that decomposition of nitro-substituted 1,3-dioxanes proceeds via single- or two-stage mechanisms. For 5-nitro-5-R-1,3-dioxanes, the single-stage pathway dominates, with activation free energies (~204.7 kJ·mol) lower than two-stage mechanisms. Solvent effects (e.g., DMSO) reduce energy barriers by stabilizing transition states, accelerating decomposition rates up to 80-fold for methyl-substituted analogs .

Computational Insights:

| Substituent (R) | Mechanism | ΔG‡ (kJ·mol) | Solvent Effect (Rate Multiplier) |

|---|---|---|---|

| Methyl | Single-stage | 204.7 | ×80 (DMSO) |

| Bromine | Single-stage | 297.7 | Negligible |

Structural Analysis: What crystallographic tools and software are recommended for resolving the crystal structure of this compound?

Methodological Answer:

SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used for small-molecule crystallography. For high-resolution or twinned data, SHELXL offers robust refinement, while Mercury (CCDC) enables visualization and packing similarity analysis. Experimental phasing pipelines often integrate SHELXC/D/E for rapid, automated solutions .

Workflow Example:

Data Collection: High-resolution X-ray diffraction.

Structure Solution: SHELXD (direct methods) or SHELXS (Patterson).

Refinement: SHELXL with Hirshfeld atom refinement.

Visualization: Mercury for void analysis and interaction motifs.

Data Contradictions: How can discrepancies between experimental and computational decomposition data be resolved?

Methodological Answer:

Discrepancies often arise from solvent interactions or unaccounted transition states. For example, computed activation energies for 5-nitro-1,3-dioxane decomposition may underestimate experimental values due to solvent stabilization (e.g., DMSO lowering barriers by 20–30 kJ·mol) . Validate computational models by:

- Including implicit solvent models (e.g., SMD).

- Cross-referencing with kinetic experiments (e.g., Arrhenius plots).

- Using high-level theory (e.g., CCSD(T)) for critical steps.

Case Study:

| Parameter | Experimental (kJ·mol) | Computed (Gas Phase) | Computed (DMSO) |

|---|---|---|---|

| ΔG‡ | 215 ± 5 | 297.7 | 204.7 |

Advanced: What are the applications of this compound in macrocycle design and supramolecular chemistry?

Methodological Answer:

The 1,3-dioxane scaffold serves as a rigid spacer in macrocycles. For example, dispiro-1,3-dioxane units enhance conformational stability in host-guest systems. Synthetic strategies include:

- Ring-closing metathesis to form macrocyclic frameworks.

- X-ray crystallography to validate spiro junction geometries .

Example Macrocycle Properties:

| Property | Value | Method |

|---|---|---|

| Cavity Size | 8–12 Å | X-ray diffraction |

| Stability | >200°C | TGA/DSC |

Basic: How can spectroscopic techniques (FTIR, NMR) characterize this compound conformers?

Methodological Answer:

FTIR spectroscopy (e.g., in cryogenic matrices) identifies low-energy conformers via vibrational modes. For methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, DFT-assisted FTIR revealed two conformers differing in C=O and C-Cl bond orientations . For 1,3-dioxanes:

- H NMR: Methoxy protons resonate at δ 3.3–3.5 ppm (split due to ring puckering).

- C NMR: Acetal carbons appear at δ 95–105 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.